1-Cyclobutylethanol
Overview
Description
1-Cyclobutylethanol is an organic compound with the molecular formula C₆H₁₂O. It is a colorless liquid with a distinct alcohol odor. The compound consists of a cyclobutyl group attached to an ethanol moiety, making it a secondary alcohol. Its structure can be represented as CC(O)C1CCC1.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylethanol can be synthesized through various methods. One common approach involves the reduction of cyclobutanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of cyclobutanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclobutanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Further reduction can lead to the formation of cyclobutylmethanol.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed:
Oxidation: Cyclobutanone.
Reduction: Cyclobutylmethanol.
Substitution: Cyclobutyl chloride or cyclobutyl bromide.
Scientific Research Applications
1-Cyclobutylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various cyclobutyl-containing compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of cyclobutyl-based therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutylethanol depends on its specific application. In chemical reactions, the hydroxyl group can participate in nucleophilic substitution or elimination reactions. In biological systems, its activity may involve interactions with cellular membranes or enzymes, although detailed studies are required to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
1-Cyclohexylethanol: Similar in structure but with a six-membered ring.
Cyclopentanemethanol: Contains a five-membered ring instead of a four-membered ring.
2-Cyclohexen-1-one: An unsaturated analog with a double bond in the ring.
2-Cyclohexen-1-ol: An unsaturated alcohol with a double bond in the ring.
Uniqueness: 1-Cyclobutylethanol is unique due to its four-membered cyclobutyl ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-cyclobutylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGPCAYJUYSJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959319 | |
Record name | 1-Cyclobutylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38401-41-1 | |
Record name | 1-Cyclobutylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038401411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclobutylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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